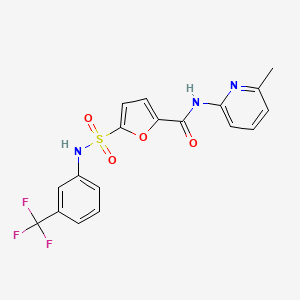
N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds and Drug Design
- The structural motifs of furan and thiophene, similar to those found in "N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide", play a significant role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds, including heteroaryl-substituted derivatives, demonstrate varied biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The importance of these heterocyclic compounds in drug design highlights the potential of the mentioned chemical in contributing to the development of new therapeutic agents (Ostrowski, 2022).
Environmental Degradation and Toxicity
- The molecule's structural components, such as the trifluoromethyl group, relate to the environmental fate and toxicity of polyfluoroalkyl chemicals. These substances, due to their persistence and bioaccumulation potential, pose significant environmental risks. Research into the degradation pathways and environmental impacts of such chemicals is crucial for understanding and mitigating their effects on ecosystems (Liu & Avendaño, 2013).
Drug Metabolism and Cytochrome P450 Interactions
- The inhibition or modulation of cytochrome P450 enzymes by compounds containing furan rings or sulfonamide groups, which are present in the mentioned chemical, is of particular interest in pharmacokinetics and drug-drug interaction studies. Such interactions are crucial for the development of drugs with minimal adverse effects and optimized therapeutic efficacy (Khojasteh et al., 2011).
Renewable Resources and Sustainable Chemistry
- Derivatives of furan, a core component of the chemical , are explored for their potential in creating sustainable polymers and materials from plant biomass. This research direction underscores the importance of such molecules in advancing green chemistry and developing environmentally friendly materials (Chernyshev et al., 2017).
Sulfonamide-Based Therapeutics
- The sulfonamide moiety, as part of the compound's structure, is extensively studied for its role in various therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The ongoing development of new sulfonamide-containing drugs for conditions such as glaucoma, cancer, and inflammation highlights the continued relevance of this functional group in drug discovery (Carta et al., 2012).
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-11-4-2-7-15(22-11)23-17(25)14-8-9-16(28-14)29(26,27)24-13-6-3-5-12(10-13)18(19,20)21/h2-10,24H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCGQMGETQTZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

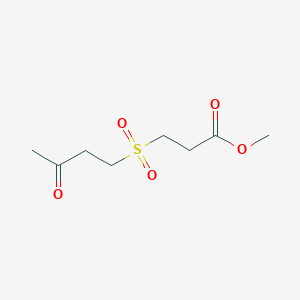
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2806666.png)

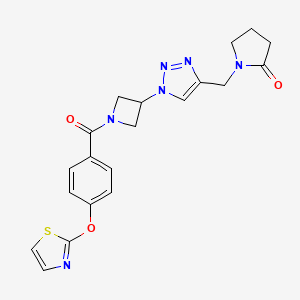
![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2806671.png)

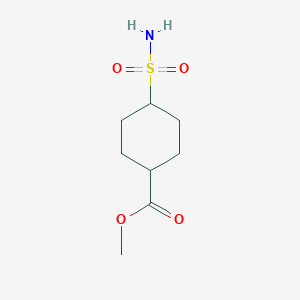

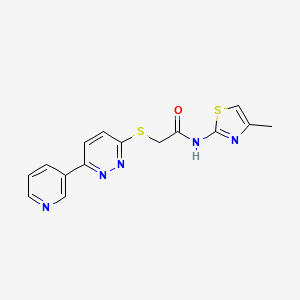
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)